Regioisomeric Specificity: 1,2-Benzoxazole vs. 1,3-Benzoxazole Scaffold in DNA Gyrase Inhibitor Intermediates
The 1,2-benzisoxazole scaffold is a required structural motif in advanced intermediates for the Zoliflodacin class of spiropyrimidinetrione DNA gyrase/topoisomerase inhibitors [1]. The 1,2-relationship of the nitrogen and oxygen atoms in the isoxazole ring is essential for downstream cyclization chemistry that generates the active pharmacophore; the 1,3-benzoxazole regioisomer cannot participate in this synthetic sequence and yields inactive or off-target products. This specificity is documented in a 2019 Journal of Medicinal Chemistry study describing the discovery of Zoliflodacin, where 1,2-benzisoxazole-5-carbaldehyde derivatives served as key intermediates [1]. The 1,3-regioisomer (CAS 638192-65-1) is not cited in any comparable drug-intermediate patent or publication, underscoring the non-substitutability of the 1,2-scaffold in this therapeutic program .
| Evidence Dimension | Synthetic utility as intermediate for spiropyrimidinetrione antibacterials |
|---|---|
| Target Compound Data | 1,2-Benzisoxazole-5-carbaldehyde scaffold: required for Zoliflodacin analog synthesis (J. Med. Chem. 2019, 62(6), 2950-2973) |
| Comparator Or Baseline | 1,3-Benzoxazole-5-carbaldehyde (CAS 638192-65-1): no known application in gyrase inhibitor synthesis; absent from patent literature in this class |
| Quantified Difference | Qualitative (presence vs. absence of synthetic pathway compatibility) |
| Conditions | Multi-step synthesis of spiropyrimidinetrione bacterial DNA gyrase inhibitors |
Why This Matters
Procurement of the incorrect regioisomer for a Zoliflodacin-analog program results in complete synthetic pathway incompatibility, wasting synthesis resources and delaying project timelines.
- [1] Shi C. et al. J. Med. Chem., 62(6), 2950-2973, 2019. Discovery of Zoliflodacin and related spiropyrimidinetrione DNA gyrase inhibitors. View Source
